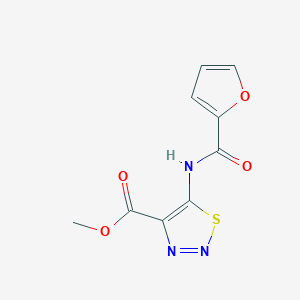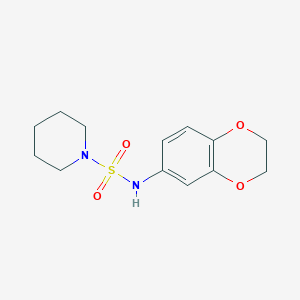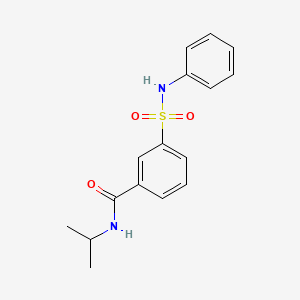![molecular formula C10H14N2O5S2 B4463039 METHYL 3-[(MORPHOLIN-4-YL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE](/img/structure/B4463039.png)
METHYL 3-[(MORPHOLIN-4-YL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE
Übersicht
Beschreibung
Methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate is a chemical compound with a complex structure that includes a thiophene ring, a morpholine group, and a sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of morpholine with thiophene-2-carboxylic acid derivatives under specific conditions. One common method includes the use of glycine methyl ester hydrochloride and methyl 3-chlorosulfonylthiophene-2-carboxylate . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfamoyl group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share a similar thiophene ring structure.
Morpholine derivatives: Compounds such as morpholine-4-sulfonamide have a similar morpholine group.
Sulfamoyl compounds: Sulfamoyl chloride and related compounds share the sulfamoyl functional group.
Uniqueness
Methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-16-10(13)9-8(2-7-18-9)19(14,15)11-12-3-5-17-6-4-12/h2,7,11H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZIBUVWBOABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4462959.png)
![N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4462973.png)

![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4462988.png)
![N-(4-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4462994.png)
![2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4463002.png)
![N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4463012.png)
![5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole](/img/structure/B4463021.png)

![2-[4-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4463046.png)
![6-(2-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463047.png)

![1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE](/img/structure/B4463056.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463058.png)
